N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a complex organic compound with a unique structure. It belongs to the thiazole class of heterocyclic compounds. Thiazoles contain a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a tosyl (p-toluenesulfonyl) group and a propylsulfonyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes:: The synthesis of N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine involves several steps. While I don’t have specific synthetic details for this compound, typical synthetic routes for thiazoles often include cyclization reactions between appropriate precursors. Researchers may employ reagents like sulfur, amines, and sulfonyl chlorides to construct the thiazole ring.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. It likely remains a specialized research compound rather than a commercially produced material.
Chemical Reactions Analysis
Reactivity:: N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl groups could yield corresponding sulfides.
Substitution: Substitution reactions at the tosyl group or the isopentyl group are possible.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Major Products:: The major products formed during these reactions would include derivatives of this compound, such as modified sulfonyl compounds or substituted thiazoles.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a building block for designing novel thiazole-based molecules.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Investigations may focus on its pharmacological properties, including antimicrobial, anti-inflammatory, or anticancer effects.
Industry: N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine could find applications in materials science or as intermediates in drug synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine with other thiazoles or sulfonyl-containing molecules. Its uniqueness lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C18H26N2O4S3 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H26N2O4S3/c1-5-12-26(21,22)18-20-17(16(25-18)19-11-10-13(2)3)27(23,24)15-8-6-14(4)7-9-15/h6-9,13,19H,5,10-12H2,1-4H3 |
InChI Key |
ABXNHWGCHYXIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.